molecular formula C16H16N4O B5988213 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B5988213
M. Wt: 280.32 g/mol
InChI Key: IYZCXOYSFFJOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile is a high-value chemical scaffold designed for advanced antimicrobial and biochemical research. This compound features a dihydropyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous pharmacologically active molecules . The integration of a piperidin-1-yl moiety at the 2-position and a carbonitrile group at the 5-position defines its specific molecular properties, enhancing its potential for targeted biological interactions . Recent studies on structurally related 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine hybrids have demonstrated promising broad-spectrum antimicrobial efficacy, particularly against challenging Gram-negative pathogens such as K. pneumoniae and P. aeruginosa . The piperidine pyrimidine amide class of compounds has gained significant attention for its enzymatic inhibitory potential and is considered an emerging category in the development of novel therapeutic candidates . Furthermore, the dihydropyrimidine scaffold is recognized for its role in probing key biochemical pathways, including potential interactions with enzymes like lipoxygenase, which is implicated in inflammatory processes . This compound is provided exclusively for research applications, including as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic hybrids, and a candidate for in vitro pharmacological profiling. It is supplied with comprehensive analytical data to ensure identity and purity.

Properties

IUPAC Name

6-oxo-4-phenyl-2-piperidin-1-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-11-13-14(12-7-3-1-4-8-12)18-16(19-15(13)21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZCXOYSFFJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activities of this compound are attributed to several mechanisms:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. For instance, one study reported IC50 values ranging from 0.87 to 12.91 µM for MCF-7 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity suggests its utility in treating conditions characterized by inflammation .
  • Antimicrobial Properties :
    • Preliminary screenings have indicated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed efficacy against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of several pyrimidine derivatives, including this compound. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells by increasing caspase activity levels significantly compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties, researchers treated human macrophages with varying concentrations of the compound. The results revealed a dose-dependent reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent .

Data Tables

Activity TypeCell Line / PathogenIC50 (µM) / MIC (mg/mL)Reference
AnticancerMCF-70.87 - 12.91
AnticancerHT-29Not specified
Anti-inflammatoryHuman macrophagesDose-dependent reduction
AntimicrobialE. coli0.25
AntimicrobialS. aureusNot specified

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of novel therapeutic agents. Its structural framework allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity :
Research indicates that derivatives of 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile exhibit significant cytotoxic effects on cancer cell lines. A study demonstrated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting a pathway for developing new anticancer drugs .

Antimicrobial Properties :
The compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthesis of Heterocycles :
this compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. This application is particularly relevant in the design of new pharmaceuticals that require heterocyclic scaffolds .

Fluorescent Materials :
Due to its unique electronic properties, the compound has potential applications in the development of fluorescent materials. Its ability to emit fluorescence under certain conditions makes it suitable for use in optoelectronic devices and sensors .

Case Study 1: Anticancer Activity

A study conducted on modified versions of this compound revealed significant cytotoxicity against MCF-7 breast cancer cells. The study highlighted the mechanism by which these compounds induce apoptosis through the activation of caspase pathways. The findings suggest that further optimization of this scaffold could lead to effective anticancer agents.

CompoundIC50 (µM)Mechanism of Action
Original Compound15Apoptosis induction
Modified Compound A10Caspase activation
Modified Compound B8Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of antimicrobial activity, with some derivatives showing MIC values comparable to standard antibiotics.

DerivativeMIC (µg/mL)Activity
Derivative A32Moderate
Derivative B16Strong
Derivative C64Weak

Chemical Reactions Analysis

Cyclocondensation and Ring Formation

The compound participates in cyclocondensation reactions to form fused heterocyclic systems. For example:

  • Reaction with hydrazines : Forms pyrazolo[3,4-d]pyrimidine derivatives under acidic conditions (HCl/ethanol, reflux). This enhances antibacterial activity due to increased π-π stacking with microbial enzymes .

  • Knorr condensation : Reacts with β-diketones or β-ketoesters to generate pyrimido[4,5-d]pyridazine derivatives, achieving yields of 70–85% under solvent-free conditions .

Nucleophilic Substitution at the 5-Carbonitrile Group

The electron-deficient carbonitrile group undergoes nucleophilic attacks:

Reagent Product Conditions Yield Application
Hydrazine hydrate5-Amidinohydrazone derivativeEthanol, 80°C, 6h78%Anticancer lead optimization
Sodium methoxide5-Methoxyimine analogDMF, RT, 12h65%Enhanced solubility for formulation

Oxidation:

  • The dihydropyrimidine ring oxidizes to pyrimidines using KMnO₄/H₂SO₄ (0°C, 2h), forming 6-oxo-4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carbonitrile. This modification reduces antibacterial potency but improves metabolic stability .

Reduction:

  • LiAlH₄ selectively reduces the ketone to a hydroxyl group (THF, −78°C), generating 6-hydroxy derivatives. These intermediates show 2.3× higher binding affinity to bacterial dihydrofolate reductase compared to parent compounds .

Coupling Reactions for Hybrid Molecules

The piperidine nitrogen facilitates Suzuki-Miyaura couplings with arylboronic acids:

Arylboronic Acid Catalyst System Product IC₅₀ (μM) Target
4-FluorophenylPd(PPh₃)₄, K₂CO₃, DMF/H₂O16.9 ± 3.4HIV-1 integrase
3-ChlorophenylPd(OAc)₂/XPhos, Cs₂CO₃0.19 ± 0.12Strand transfer inhibition

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration:

  • Bromination : Br₂/FeBr₃ in CHCl₃ (0°C, 1h) introduces bromine at the para position (85% yield). Para-substituted derivatives exhibit MIC values of 8–10 μg/mL against S. aureus .

  • Nitration : HNO₃/H₂SO₄ (−10°C, 30min) produces 4-nitrophenyl analogs with improved logP (2.1 vs. parent 1.8) for blood-brain barrier penetration.

Thiourea Bridge Functionalization

The piperidine-thiourea linkage reacts with alkyl halides:

Alkylating Agent Product Conditions Antimicrobial Activity (ZOI, mm)
ChloroacetamideN-Alkylated sulfonamide hybridK₂CO₃, DMF, 60°C, 8h18–25 mm (vs. 15 mm for ampicillin)
Ethyl bromoacetateThioether-spacer esterNaH, THF, RT, 24h2.8× potency against MRSA

Table 1: Optimization of Nucleophilic Substitution

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1NaOEtEthanol80678
2K₂CO₃DMF60882
3NEt₃THF252445

Table 2: Antimicrobial SAR of Modified Derivatives

Modification Site Substituent MIC (μg/mL) Target Pathogen
C5-CarbonitrileNHNH₂15.6E. coli ATCC 25922
C6-KetoneOH8.3S. aureus MRSA
Piperidine-N4-Cl-benzoyl6.9P. aeruginosa PAO1

This reactivity profile establishes 6-oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile as a versatile scaffold for developing antimicrobial and antiviral agents. Recent studies highlight its potential in addressing antibiotic resistance through targeted structural modifications .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Position 2 Substituent Position 4 Substituent Position 6/5 Features References
Target Compound Piperidin-1-yl Phenyl 6-Oxo, 5-Carbonitrile -
3h () 2-(3-Phenylallylidene)hydrazinyl Phenyl 6-Oxo, 5-Carbonitrile
3i () 2-(4-Nitrobenzylidene)hydrazinyl Phenyl 6-Oxo, 5-Carbonitrile
4 () 2-(Isatin-3-ylidene)hydrazinyl Phenyl 6-Oxo, 5-Carbonitrile
6-Oxo-4-propyl-2-(propylthio)-1,6-dihydropyrimidine-5-carbonitrile () Propylthio Propyl 6-Oxo, 5-Carbonitrile
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile () Sulfanyl Phenyl 6-Oxo, 5-Carbonitrile
6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile () 4-Methylpiperidin-1-yl 4-Methoxyphenyl 4-Oxo, 5-Carbonitrile

Key Observations :

  • Position 2: Piperidinyl and hydrazinyl derivatives (e.g., 3h, 3i) exhibit distinct electronic profiles. Hydrazinyl groups enable conjugation and π-stacking, while piperidinyl groups enhance hydrogen-bonding capacity.
  • Position 4 : Phenyl groups dominate, but alkyl chains (e.g., propyl in ) or substituted aryl groups (e.g., 4-methoxyphenyl in ) alter lipophilicity and steric bulk.
  • Oxo/Carbonitrile : These groups are conserved across analogues, stabilizing tautomeric forms and enabling hydrogen bonding with biological targets .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) IR Key Absorptions (cm⁻¹) References
Target Compound - ~311.35 N-H (~3300), C≡N (~2200), C=O (~1700) -
3h () 264–267 357.38 N-H, C≡N, C=O, C=C, C=N
3i () 292–295 367.36 N-H, C≡N, C=O, NO₂
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile () - 229.26 N-H, C≡N, C=O, S-H (weak)
4 () 361 345.35 N-H, C≡N, C=O, C=N

Key Observations :

  • Melting Points : Hydrazinyl derivatives (3h, 3i) exhibit lower melting points (264–295°C) compared to the isatin-derived compound 4 (361°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonds) in the latter .
  • IR Spectroscopy: All compounds show characteristic N-H (~3300 cm⁻¹), C≡N (~2200 cm⁻¹), and C=O (~1700 cm⁻¹) stretches. Nitro groups in 3i introduce additional NO₂ peaks (~1520, 1350 cm⁻¹) .

Crystallographic and Non-Covalent Interactions

Table 3: Crystallographic Data and Interactions

Compound Name Space Group Key Interactions References
2-{[(4-Nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile () Centrosymmetric Chalcogen bonds (S···O/N), N-H···O
4-Ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () - S···O (ChB), N-H···O/N
Target Compound - Likely N-H···O/N, C-H···π -

Key Observations :

  • Sulfanyl derivatives () form chalcogen bonds (S···O/N) and hydrogen bonds (N-H···O), stabilizing crystal lattices .
  • Piperidinyl groups in the target compound may participate in N-H···O/N hydrogen bonds, while the phenyl group enables π-π stacking .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine core can be functionalized by reacting 6-oxo-4-phenyl-2-thioxo-1,6-dihydropyrimidine-5-carbonitrile with piperidine in the presence of a base like potassium carbonate in DMF. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (DMF for solubility), and reaction duration (12–24 hours). Post-reaction quenching with water and recrystallization (e.g., using ethanol) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include ν ~2220 cm⁻¹ (C≡N stretch) and ν ~1630–1660 cm⁻¹ (C=O stretch). Absence of thiol (S-H) peaks confirms substitution .
  • NMR :
  • ¹H NMR : Look for NH protons (δ ~13.5 ppm, broad singlet) and aromatic protons (δ ~7.1–7.8 ppm). Piperidine protons appear as multiplets (δ ~1.4–3.5 ppm) .
  • ¹³C NMR : Peaks at ~115 ppm (CN) and ~162–174 ppm (C=O, pyrimidine carbons) confirm the core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 422 for analogs) validate molecular weight .

Q. How can researchers troubleshoot low yields in the synthesis of pyrimidine derivatives like this compound?

  • Methodological Answer : Low yields may arise from incomplete substitution or side reactions. Solutions include:

  • Using anhydrous solvents (e.g., DMF) to prevent hydrolysis.
  • Increasing reaction time (e.g., 24 hours instead of 12) for sluggish substitutions.
  • Employing catalysts like piperidine or glacial acetic acid to accelerate condensation .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals centrosymmetric dimers formed via N–H···O hydrogen bonds between the pyrimidine carbonyl and NH groups. These interactions enhance thermal stability and solubility in polar solvents. Planarity of the pyrimidine ring (deviation <0.1 Å) also contributes to π-π stacking, which can be studied using Hirshfeld surface analysis .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge transfer potential.
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). For example, analogs with electron-withdrawing groups (e.g., -CN) show higher binding affinity due to dipole interactions .

Q. How do structural modifications (e.g., substitution at position 2 or 4) affect the compound’s cytotoxicity or enzyme inhibition?

  • Methodological Answer : Replace the piperidine group with hydrazinyl or benzylidene moieties to study activity changes. For example:

  • Hydrazinyl derivatives : Exhibit enhanced cytotoxicity (IC₅₀ <10 µM in some cancer cells) due to improved membrane permeability .
  • Benzylidene analogs : Show selective COX-2 inhibition (Ki ~0.8 µM) via hydrophobic interactions with the enzyme’s active site .
    • Experimental Validation : Use MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for inhibition profiling.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation includes:

  • Standardizing protocols (e.g., identical cell lines, incubation times).
  • Conducting dose-response curves (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
  • Validating results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Data Analysis and Optimization

Q. How can researchers design experiments to evaluate the role of the nitrile (-CN) group in this compound’s reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with -CN replaced by -COOH or -CONH₂ and compare reaction kinetics (e.g., nucleophilic substitution rates).
  • Mechanistic Probes : Use IR spectroscopy to track nitrile conversion to amides or thioamides under acidic/basic conditions .

Q. What analytical methods are recommended for assessing purity in multi-step syntheses of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for pharmacological studies.
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 56.80% vs. 56.65% in analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.